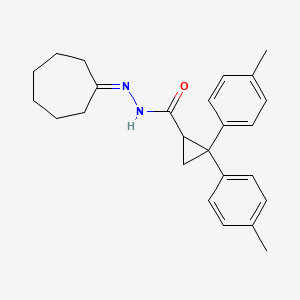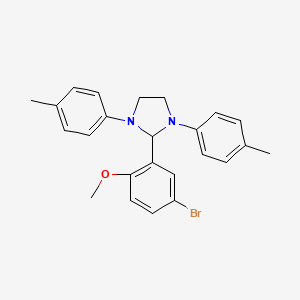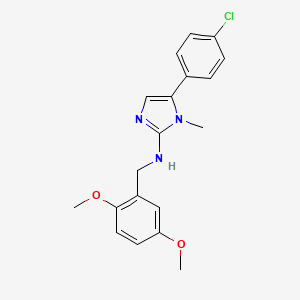
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the benzyl group via alkylation reactions.
Step 3: Coupling with pyridine derivatives to form the oxopyridinyl group.
Step 4: Final assembly of the phenylpropane-1,3-dione structure through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
化学反応の分析
Types of Reactions
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- 1-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- 1-(4-ethylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyl group and the oxopyridinyl moiety, which may confer distinct pharmacological properties compared to similar compounds.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C26H26N2O3/c29-23-13-7-8-16-28(23)24(25(30)22-11-5-2-6-12-22)26(31)27-17-14-21(15-18-27)19-20-9-3-1-4-10-20/h1-13,16,21,24H,14-15,17-19H2 |
InChIキー |
UREKNKDSDFRKIA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(C(=O)C3=CC=CC=C3)N4C=CC=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

![2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15018639.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
![N-(2,4-Difluoro-phenyl)-3-[(4-iodo-benzoyl)-hydrazono]-butyramide](/img/structure/B15018654.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
